Violdelphin

Beschreibung

Eigenschaften

CAS-Nummer |

126417-59-2 |

|---|---|

Molekularformel |

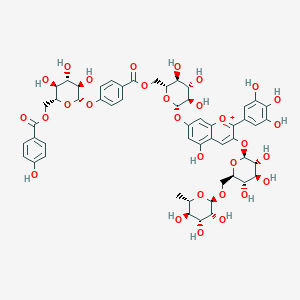

C53H59O30+ |

Molekulargewicht |

1176 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromenylium-7-yl]oxyoxan-2-yl]methoxycarbonyl]phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C53H58O30/c1-18-34(58)39(63)43(67)50(76-18)75-17-33-38(62)42(66)46(70)53(83-33)80-30-14-25-26(55)12-24(13-29(25)79-47(30)21-10-27(56)35(59)28(57)11-21)78-52-45(69)41(65)37(61)32(82-52)16-74-49(72)20-4-8-23(9-5-20)77-51-44(68)40(64)36(60)31(81-51)15-73-48(71)19-2-6-22(54)7-3-19/h2-14,18,31-34,36-46,50-53,58,60-70H,15-17H2,1H3,(H4-,54,55,56,57,59,71)/p+1/t18-,31+,32+,33+,34-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,50+,51+,52+,53+/m0/s1 |

InChI-Schlüssel |

YODABPUZPVYDEF-CIBWSIAMSA-O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Andere CAS-Nummern |

126417-59-2 |

Synonyme |

delphinidin 3-rutinoside-7-O-(6-O-(4-(6-O-(4-hydroxybenzoyl)-beta-D-glucosyl)oxybenzoyl)-beta-D-glucoside) violdelphin |

Herkunft des Produkts |

United States |

Molecular Biosynthesis of Violdelphin

The creation of violdelphin is a multi-stage process occurring within the plant cell, beginning with the formation of its core anthocyanidin structure and culminating in a series of precise modifications.

Comprehensive Delineation of the Violdelphin Biosynthetic Pathway

The biosynthetic journey to violdelphin begins with the general flavonoid pathway, which provides its foundational delphinidin (B77816) core. This process starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce dihydroflavonols. Key enzymes in this early phase include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H).

For delphinidin synthesis specifically, the enzyme flavonoid 3',5'-hydroxylase (F3'5'H) is critical. It hydroxylates the B-ring of dihydrokaempferol (B1209521) to produce dihydromyricetin. This precursor is then converted into the unstable leucoanthocyanidin by dihydroflavonol 4-reductase (DFR), which is subsequently oxidized by anthocyanidin synthase (ANS) to form the colored anthocyanidin, delphinidin. jst.go.jp The specific expression of these enzymes determines the type of anthocyanidin produced; for instance, the absence of F3'5'H activity leads to the production of pelargonidin-based anthocyanins instead. jst.go.jp Once formed, the delphinidin aglycone is typically glycosylated at the 3-position with a rutinose (rhamnosyl-glucose) moiety to form delphinidin 3-rutinoside, the initial substrate for the subsequent modifications that create violdelphin. nih.gov

Sequential Glucosylation and Acylation Steps in Violdelphin Formation at the 7-Position

The defining characteristics of violdelphin are derived from the complex polyacylation that occurs at the 7-hydroxyl group of the delphinidin 3-rutinoside skeleton. nih.govnih.gov This process is not random but follows a strict, step-by-step enzymatic sequence within the vacuole. nih.govmdpi.com

The entire sequence of modifications at the 7-position relies on a single, remarkable molecule: 1-O-p-hydroxybenzoyl-β-D-glucose (pHBG). nih.gov This acyl-glucose acts as a bifunctional or "Zwitter" donor, providing both the p-hydroxybenzoyl (pHBA) groups for acylation and the glucose (Glc) units for glucosylation. nih.govnih.govmdpi.comoup.com

The postulated biosynthetic route to form violdelphin is as follows nih.govoup.comoup.com:

Initial Glucosylation: The pathway begins with the transfer of a glucose molecule to the 7-OH group of delphinidin 3-rutinoside (Dp3R). This reaction is catalyzed by an acyl-glucose-dependent anthocyanin 7-O-glucosyltransferase (AA7GT), using pHBG as the glucosyl donor to produce delphinidin 3-rutinoside-7-glucoside (Dp3R7G). oup.comoup.com

First Acylation: The newly added glucose at the 7-position is then acylated with a pHBA group, again from the donor pHBG. This step is mediated by an acyl-glucose-dependent anthocyanin 7-O-glucoside acyltransferase (AA7G-AT). nih.govoup.com

Second Glucosylation: A second glucose molecule is added to the pHBA moiety now attached at the 7-position. This elongation is catalyzed by acyl-glucose-dependent anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) glucosyltransferase (AA7BG-GT), which also utilizes pHBG as the glucose donor. nih.govmdpi.comoup.com

Second Acylation: The final step in violdelphin synthesis is the attachment of a second pHBA group to the terminal glucose. This reaction is performed by acyl-glucose-dependent anthocyanin 7-O-(6-O-(4-O-(glucosyl)-oxybenzoyl)-glucoside) acyltransferase (AA7GBG-AT), completing the side chain. nih.govoup.com

This sequential assembly results in the final structure: delphinidin 3-O-rutinoside-7-O-(6-O-(4-O-(6-O-(p-hydroxybenzoyl)-glucosyl)-oxybenzoyl)-glucoside). nih.govoup.com

Enzymology of Violdelphin Assembly

The precise construction of violdelphin is orchestrated by specific families of enzymes that exhibit high substrate specificity and operate in a coordinated fashion within the plant cell vacuole.

Identification and Characterization of Acyl-Glucose Dependent Acyltransferases (SCPL-ATs) in Violdelphin Synthesis

The enzymes responsible for transferring the pHBA groups during violdelphin biosynthesis belong to the serine carboxypeptidase-like (SCPL) acyltransferase family. nih.govfrontiersin.org These are a class of acyl-glucose-dependent acyltransferases that utilize acyl-glucoses as donor molecules instead of the more common acyl-CoA. nih.gov

In the violdelphin pathway, two key SCPL-ATs have been identified:

AA7G-AT: This enzyme catalyzes the first acylation step, transferring a pHBA group from the donor pHBG to the 7-O-glucoside of the anthocyanin. mdpi.comoup.com

AA7GBG-AT: This enzyme performs the second and final acylation, adding a pHBA group to the terminal glucose of the elongating side chain. mdpi.comoup.com

These enzymes are localized to the vacuole, where the synthesis of polyacylated anthocyanins occurs. mdpi.comfrontiersin.org While enzymatic assays show they can utilize other hydroxycinnamic acid-glucose species as acyl donors, the high accumulation of pHBG in delphinium sepals suggests it is the exclusive donor in vivo, ensuring the specific structure of violdelphin. mdpi.com

Functional Analysis of Glycoside Hydrolase Family 1 Glucosyltransferases (GH1-GTs) in Violdelphin Elongation

The glucosylation steps in the violdelphin pathway are catalyzed by acyl-glucose-dependent glucosyltransferases (AAGTs), which are members of the Glycoside Hydrolase Family 1 (GH1). nih.govfrontiersin.orgebi.ac.uk Unlike typical glucosyltransferases that use UDP-sugars, these vacuolar enzymes use an acyl-glucose (specifically pHBG) as the glucose donor. mdpi.comfrontiersin.org

The key GH1-GTs in violdelphin synthesis are:

AA7GT: This enzyme initiates the modification at the 7-position by adding the first glucose to delphinidin 3-rutinoside. oup.com

AA7BG-GT: This enzyme adds the second glucose to the growing side chain, specifically to the hydroxyl group of the first pHBA moiety. nih.govmdpi.comoup.com

Researchers have isolated two cDNAs that encode this latter enzyme, designated AA7BG-GT1 and AA7BG-GT2 , which are required for the formation of violdelphin. nih.gov These enzymes demonstrate a clear preference for pHBG as the glucosyl donor, highlighting the central role of this molecule in the pathway. mdpi.com

Substrate Specificity and Reaction Mechanisms of Specific Enzymes (e.g., AA7G-AT, AA7BG-GT, AA7GBG-AT) in Violdelphin Pathway

The enzymes of the violdelphin pathway exhibit significant specificity for both their acyl/glucosyl donors and their anthocyanin acceptors, ensuring the correct assembly of the final molecule. The reaction mechanism is a sequential process where each enzyme acts on the product of the previous one. nih.govmdpi.com

Studies on recombinant enzymes have elucidated their preferences. Both AA7G-AT and AA7GBG-AT show the highest activity when using pHBG as the acyl donor. nih.gov Similarly, the glucosyltransferases AA7BG-GT1 and AA7BG-GT2 have a strong preference for pHBG as the glucose donor compared to other potential acyl-glucose donors. nih.govmdpi.com The acceptor specificity is also high, as the enzymes must recognize the specific intermediate of the violdelphin pathway.

The tables below, based on published research findings, summarize the relative activities of these key enzymes with different substrates. nih.gov

Table 1: Acyl Donor Preferences of AA7G-AT and AA7GBG-AT Activity with pHBG was set to 100%. Acceptors were Cyanidin (B77932) 3,7-diglucoside (for AA7G-AT) and Cyanidin 3-glucoside-7-(6-O-(4-O-(glucosyl)-oxybenzoyl)-glucoside) (for AA7GBG-AT).

| Acyl Donor | Enzyme | Relative Activity (%) |

| p-Hydroxybenzoyl-Glc (pHBG) | AA7G-AT | 100 |

| Caffeoyl-Glc | AA7G-AT | 58 |

| p-Coumaroyl-Glc | AA7G-AT | 81 |

| Feruloyl-Glc | AA7G-AT | 65 |

| Sinapoyl-Glc | AA7G-AT | 29 |

| p-Hydroxybenzoyl-Glc (pHBG) | AA7GBG-AT | 100 |

| Caffeoyl-Glc | AA7GBG-AT | 72 |

| p-Coumaroyl-Glc | AA7GBG-AT | 95 |

| Feruloyl-Glc | AA7GBG-AT | 83 |

| Sinapoyl-Glc | AA7GBG-AT | 41 |

Data sourced from Nishizaki et al. (2013). nih.gov

Table 2: Acceptor and Donor Specificities of Recombinant AA7BG-GT1 and AA7BG-GT2 For acceptor analysis, pHBG was the donor. For donor analysis, Delphinidin 3-rutinoside-7-O-(6-O-[p-hydroxybenzoyl]-glucoside) was the acceptor. The highest activity in each category was set to 100%.

| Substrate Type | Substrate | Enzyme | Relative Activity (%) |

| Acceptor | Dp3R7BG | AA7BG-GT1 | 100 |

| Cy3R7BG | AA7BG-GT1 | 58 | |

| Cy3G7BG | AA7BG-GT1 | 24 | |

| Dp3R7BG | AA7BG-GT2 | 100 | |

| Cy3R7BG | AA7BG-GT2 | 51 | |

| Cy3G7BG | AA7BG-GT2 | 22 | |

| Donor | pHBG | AA7BG-GT1 | 100 |

| p-Coumaroyl-Glc | AA7BG-GT1 | 2.0 | |

| Caffeoyl-Glc | AA7BG-GT1 | 1.1 | |

| pHBG | AA7BG-GT2 | 100 | |

| p-Coumaroyl-Glc | AA7BG-GT2 | 1.9 | |

| Caffeoyl-Glc | AA7BG-GT2 | 1.0 |

Data sourced from Nishizaki et al. (2013). nih.gov Compound abbreviations are listed in Table 3.

The Bifunctional Role of p-Hydroxybenzoyl-Glucose (pHBG) as a Glucyl and Acyl Donor in Violdelphin Biosynthesis

A critical aspect of violdelphin biosynthesis is the polyacylation at the 7-position of the anthocyanin structure, a process essential for the stabilization and expression of the blue color. nih.gov This intricate series of modifications is catalyzed by enzymes that utilize p-Hydroxybenzoyl-Glucose (pHBG) as a unique, bifunctional donor molecule. nih.govoup.com Termed a "Zwitter" donor, pHBG has the remarkable capability to provide both glucosyl (sugar) and p-hydroxybenzoyl (acyl) groups in the biosynthetic cascade. oup.comoup.com

The synthesis of violdelphin from its precursor, delphinidin 3-O-rutinoside, involves a sequential, step-by-step modification process at the 7-position, orchestrated by a series of specialized transferase enzymes. nih.gov Research has demonstrated that crude enzyme extracts from delphinium sepals can synthesize violdelphin using cyanidin 3,7-diglucoside as a starting substrate, with pHBG acting as the donor for both the p-hydroxybenzoyl and glucosyl transfers. nih.gov

The key enzymatic steps in the modification at the 7-position during violdelphin formation are catalyzed by two main types of enzymes that both depend on pHBG:

Acyl-glucose-dependent anthocyanin glucosyltransferases (AAGTs) : These enzymes catalyze the transfer of a glucose moiety from pHBG.

Acyl-glucose-dependent anthocyanin acyltransferases (AAATs) : These enzymes, belonging to the serine carboxypeptidase-like (SCPL) acyltransferase family, catalyze the transfer of the p-hydroxybenzoyl group from pHBG. mdpi.com

The postulated sequence for the synthesis of the violdelphin side chain is a carefully ordered series of reactions involving these enzymes, where pHBG is repeatedly used as either a glucosyl or an acyl donor. nih.govmdpi.com This step-by-step process, elucidated through in vitro enzymatic assays, highlights the efficiency and specificity of the biosynthetic machinery. nih.govgenscript.com.cn

Table 1: Key Enzymes and Reactions in the 7-Position Modification for Violdelphin Biosynthesis

| Enzyme Type | Abbreviation | Function | Donor Molecule |

| Acyl-glucose-dependent anthocyanin 7-O-glucosyltransferase | AA7GT | Initial glucosylation at the 7-OH position | p-Hydroxybenzoyl-Glucose (pHBG) |

| Acyl-glucose-dependent anthocyanin 7-O-glucoside acyltransferase | AA7G-AT | Adds a p-hydroxybenzoyl group to the 7-linked glucose | p-Hydroxybenzoyl-Glucose (pHBG) |

| Acyl-glucose-dependent anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) glucosyltransferase | AA7BG-GT | Adds a second glucose moiety | p-Hydroxybenzoyl-Glucose (pHBG) |

| Acyl-glucose-dependent anthocyanin 7-O-(6-O-(4-O-(glucosyl)-oxybenzoyl)-glucoside) acyltransferase | AA7GBG-AT | Adds a second p-hydroxybenzoyl group to form the violdelphin structure | p-Hydroxybenzoyl-Glucose (pHBG) |

Subcellular Compartmentation of Violdelphin Biosynthesis Processes (Vacuolar Localization)

The biosynthesis of complex natural products like violdelphin is highly organized within the plant cell, with specific steps being compartmentalized into different organelles. nih.gov This separation prevents metabolic interference and ensures the efficient channeling of intermediates. While the initial stages of anthocyanin biosynthesis occur in the cytoplasm on the surface of the endoplasmic reticulum, the final, crucial modification steps of violdelphin synthesis are localized within the plant cell's vacuole. frontiersin.orgnih.gov

The enzymes responsible for the 7-polyacylation of anthocyanins, including the AAGTs and SCPL-acyltransferases that utilize pHBG, are vacuolar proteins. nih.govmdpi.com Analysis of the amino acid sequences of these enzymes reveals the presence of N-terminal signal peptides that direct them to the vacuole. mdpi.com This vacuolar localization is logical, as it is the site of anthocyanin accumulation and storage. oup.comfrontiersin.org

The transport of the anthocyanin precursors into the vacuole is a necessary prerequisite for these final modifications. This transport can be mediated by specific transporter proteins located on the vacuolar membrane (tonoplast), such as MATE (Multidrug and Toxic Extrusion) transporters or ABC (ATP-binding cassette) transporters. frontiersin.org An alternative proposed mechanism involves vesicle-mediated transport from the endoplasmic reticulum. frontiersin.org

Once inside the vacuole, the anthocyanin substrate encounters the array of modification enzymes. The compartmentation of these late-stage biosynthetic enzymes within the vacuole serves several key functions:

It concentrates the substrates and enzymes in a specific location, potentially increasing the efficiency of the sequential reactions.

It protects the highly reactive and potentially unstable intermediates from degradation by other enzymes in the cytoplasm. nih.gov

It facilitates the final accumulation and storage of the stable, mature violdelphin pigment within the vacuole, contributing to the vibrant flower color. oup.com

This elegant system of subcellular compartmentation underscores the complexity and high degree of regulation involved in the production of specialized plant metabolites. nih.gov

Genetic and Transcriptional Regulation of Violdelphin Biosynthesis

Gene Identification and Cloning Strategies for Enzymes in the Violdelphin Pathway

The biosynthesis of violdelphin proceeds from the general flavonoid pathway, culminating in a series of specific glycosylation and acylation steps. The identification and cloning of the genes encoding the enzymes that catalyze these modifications have been pivotal in elucidating the complete pathway. Researchers have employed a combination of biochemical analysis, differential gene expression studies, and genetic mapping to isolate these crucial genes.

A key enzyme in the formation of the delphinidin (B77816) core of violdelphin is flavonoid 3',5'-hydroxylase (F3'5'H), which introduces the hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol (B1209521). Genes encoding F3'5'H have been cloned from numerous plant species that produce delphinidin-based anthocyanins.

Following the core anthocyanidin synthesis, the subsequent decorative steps are catalyzed by glycosyltransferases (GTs) and acyltransferases (ATs). In the case of violdelphin, two distinct glycosylation events occur, followed by acylation with both coumaric acid and malonic acid. The identification of the specific GTs and ATs has been a significant challenge due to the large size of these gene families and the potential for substrate promiscuity.

Strategies for identifying these genes often involve:

Transcriptome analysis: Comparing the transcriptomes of pigmented and non-pigmented tissues or cultivars can reveal candidate genes that are co-expressed with other known anthocyanin pathway genes.

Biochemical screening: Recombinant enzymes expressed in microbial systems can be tested for their ability to catalyze specific glycosylation or acylation reactions using pathway intermediates as substrates.

Genetic mapping and positional cloning: In species where mutants with altered anthocyanin profiles exist, mapping the causative gene can lead to the identification of a novel enzyme in the pathway.

A notable success in this area has been the characterization of anthocyanin acyltransferases (AATs) from various species. These enzymes belong to the BAHD family of acyl-CoA-utilizing enzymes. For instance, studies on delphinium and gentian have led to the isolation of AATs responsible for the attachment of aromatic acyl groups to the glycosyl moieties of anthocyanins.

Table 1: Key Enzyme Classes and Corresponding Gene Families in Violdelphin Biosynthesis

| Enzyme Class | Gene Family | Function in Violdelphin Pathway |

| Flavonoid 3',5'-Hydroxylase | Cytochrome P450 (CYP75A) | Hydroxylation of the B-ring of dihydrokaempferol to produce dihydromyricetin. |

| UDP-Glycosyltransferase | Glycosyltransferase 1 (GT1) | Glycosylation of the anthocyanidin core at various positions. |

| Anthocyanin Acyltransferase | BAHD Acyltransferase | Acylation of the glycosyl moieties with coumaric acid and malonic acid. |

Transcriptional Control Mechanisms in Anthocyanin Polyacylation Relevant to Violdelphin Accumulation

The accumulation of polyacylated anthocyanins like violdelphin is not only dependent on the presence of the necessary biosynthetic enzymes but also on the fine-tuned regulation of their gene expression. The process of polyacylation, in particular, appears to be under stringent transcriptional control, ensuring that the acylation steps are coordinated with the production of the anthocyanin backbone.

Transcriptional regulation of the anthocyanin pathway is a complex process involving the interplay of various transcription factors. The expression of the structural genes, including those encoding the acyltransferases, is often coordinately regulated. This means that a common set of transcription factors binds to the promoter regions of these genes, activating their transcription in a synchronized manner.

The promoters of anthocyanin biosynthetic genes typically contain specific cis-regulatory elements that are recognized by transcription factors. The co-expression of the genes involved in the later steps of the pathway, such as glycosylation and acylation, suggests the presence of conserved regulatory motifs in their promoter regions. The abundance and stability of the final violdelphin molecule are directly influenced by the transcriptional upregulation of the genes responsible for its acylation.

Regulatory Networks Involving MYB Transcription Factors and Associated Protein Complexes in Flavonoid Biosynthesis Pertinent to Violdelphin

A conserved regulatory complex, known as the MBW complex, plays a central role in activating the transcription of flavonoid biosynthesis genes in many plant species. This complex consists of three types of proteins:

An R2R3-MYB transcription factor

A basic helix-loop-helix (bHLH) transcription factor

A WD40-repeat (WDR) protein

The specific R2R3-MYB protein within the complex often determines the subset of flavonoid pathway genes that are activated. For the biosynthesis of anthocyanins, including the precursors to violdelphin, specific subgroups of R2R3-MYB factors are required. These MYB proteins recognize and bind to specific DNA sequences in the promoters of the structural genes, thereby recruiting the other components of the MBW complex and the general transcription machinery to initiate transcription.

The expression of the MYB and bHLH components of the MBW complex is itself tightly regulated, often in a tissue-specific and developmentally controlled manner. This ensures that violdelphin production is restricted to the correct cell types, such as the epidermal cells of petals, at the appropriate time. The activity of the MBW complex can also be modulated by other regulatory proteins, adding another layer of control to the biosynthesis of violdelphin. In some cases, repressive MYB factors can compete with the activating MYBs, providing a mechanism to downregulate the pathway.

Table 2: Components of the MBW Regulatory Complex in Anthocyanin Biosynthesis

| Component | Protein Family | Role in Regulation |

| MYB | R2R3-MYB Transcription Factor | Binds to specific promoter elements of target genes and determines specificity. |

| bHLH | Basic Helix-Loop-Helix | Interacts with the MYB factor and is essential for the activation of transcription. |

| WDR | WD40-Repeat Protein | Acts as a scaffold, stabilizing the interaction between the MYB and bHLH proteins. |

Biotechnological Applications for Modulating Violdelphin Production through Genetic Engineering Approaches

The detailed understanding of the genetic and regulatory basis of violdelphin biosynthesis has opened up avenues for the biotechnological production of this and other novel anthocyanins. Genetic engineering offers the potential to modify the color and stability of anthocyanins in ornamental plants and to produce these valuable compounds in microbial or plant-based production systems.

One major strategy involves the introduction of the key biosynthetic genes for a specific anthocyanin into a host organism that does not naturally produce it. For instance, the genes encoding the F3'5'H and the necessary glycosyltransferases and acyltransferases for violdelphin synthesis could be expressed in a plant that normally produces simpler anthocyanins, potentially leading to the accumulation of violdelphin.

Another approach focuses on manipulating the regulatory networks to enhance the production of desired anthocyanins. Overexpressing the key R2R3-MYB and bHLH transcription factors that activate the anthocyanin pathway has been shown to increase the accumulation of these pigments in various plant species. This strategy could be applied to boost the production of violdelphin in its native producers or to activate its synthesis in a heterologous system.

Furthermore, gene editing technologies such as CRISPR/Cas9 can be used to precisely modify the endogenous genes of a plant. This could involve knocking out genes that encode enzymes for competing metabolic pathways, thereby redirecting metabolic flux towards violdelphin production. Conversely, the promoters of key biosynthetic or regulatory genes could be edited to enhance their expression levels. These genetic engineering approaches hold significant promise for the tailored production of complex, high-value anthocyanins like violdelphin for various applications.

Ecological and Biological Roles of Violdelphin

The Role of Violdelphin in Floral Coloration Phenotypes

Violdelphin is a key pigment in producing the vibrant blue and purplish-blue colors in the flowers of several plant species. wikipedia.org Its presence and concentration are directly linked to the specific floral phenotypes observed in these plants.

Delphinium grandiflorum

In the genus Delphinium, particularly in species like Delphinium grandiflorum, violdelphin is one of the principal anthocyanins responsible for the characteristic blue coloration of the sepals. researchgate.netnih.gov The blue color is primarily produced by two 7-polyacylated anthocyanins, violdelphin and cyanodelphin. researchgate.netresearchgate.net Studies have shown that in both purple and blue flowered varieties of Delphinium cultivars, violdelphin is the major anthocyanin component on the first day of anthesis (flowering). researchgate.netcapes.gov.br The intensity and hue of the flower color are correlated with the concentration of violdelphin and the subsequent biosynthesis of cyanodelphin from violdelphin. researchgate.netcapes.gov.br The accumulation of these polyacylated anthocyanins is directly responsible for the development of bluishness in the sepals. researchgate.net

Campanula isophylla

Violdelphin has also been identified in the blue flowers of plants belonging to the genus Campanula, such as Campanula isophylla (Italian bellflower). wikipedia.orgoup.comwikipedia.org In these flowers, the development of the final blue color is a progressive process involving the formation of a series of anthocyanins with increasing acylation and glycosylation. oup.com This biosynthetic pathway starts with simple, unacylated anthocyanins and progresses through to more complex, acylated forms, including the diacylated violdelphin. oup.com The accumulation of these progressively acylated anthocyanins, with violdelphin as a key intermediate, is crucial for achieving the final, stable blue floral phenotype.

Aconitum species

The purplish-blue flowers of certain Aconitum species, such as Aconitum chinense, also owe their coloration to the presence of violdelphin. wikipedia.orgwikiwand.comwikipedia.org Research on 30 taxa of Aconitum with violet and violet-blue flowers revealed that delphinidin (B77816) was the major anthocyanidin, and violdelphin was identified as one of the major polyacylated anthocyanins responsible for the flower color in 29 of these taxa. researchgate.net This indicates the widespread importance of violdelphin in determining the floral coloration across the Aconitum genus. researchgate.netresearchgate.net

Intramolecular Copigmentation and Metal Ion Complexation Mediated by Violdelphin for Blue Hue Stabilization

The generation of a stable blue color in flowers is a complex phenomenon that often involves more than just the presence of a blue pigment. The specific chemical structure of violdelphin facilitates the stabilization of the blue hue through a mechanism known as intramolecular copigmentation. clockss.org

Violdelphin is a polyacylated anthocyanin, meaning its core delphinidin structure is decorated with multiple acyl groups, specifically two p-hydroxybenzoic acid residues. wikipedia.org These aromatic acyl groups are able to fold back and stack against the planar anthocyanin chromophore (the part of the molecule that absorbs light). researchgate.net This "face-to-face" intramolecular stacking creates a hydrophobic environment that protects the unstable flavylium (B80283) cation of the anthocyanin from hydration, which would lead to color loss. researchgate.net This protective stacking also causes a bathochromic shift, which is a change in the molecule's light absorption to longer wavelengths, resulting in a more intense and stable blue color, even in the weakly acidic to neutral pH conditions found in plant cell vacuoles. oup.commdpi.com

While intramolecular copigmentation is a primary mechanism for color stabilization by violdelphin, the formation of metal ion complexes is another important strategy that plants use to produce blue flowers. mdpi.com This process, known as metalloanthocyanin formation, involves the coordination of metal ions such as Mg²⁺, Ca²⁺, or Fe³⁺ with anthocyanins and often other copigments like flavones. mdpi.comnih.gov The complexation with metal ions can further stabilize the anthocyanin structure and enhance the blue coloration. numberanalytics.comiyte.edu.tr Although the direct complexation of violdelphin with metal ions is not as extensively documented as its intramolecular copigmentation, the presence of ortho-dihydroxyl groups on the B-ring of its delphinidin base provides potential sites for metal chelation. wikipedia.org

Contribution of Violdelphin to Plant Reproductive Biology and Pollinator Attraction Dynamics

The coloration of flowers is a critical component of a plant's reproductive strategy, serving as a key visual signal to attract pollinators. oup.comresearchgate.net The vibrant blue and purplish-blue hues produced by violdelphin are highly visible to many pollinators, such as bees, against a background of green foliage. researchgate.netscribd.com This contrast enhances the flower's detectability and attractiveness, thereby increasing the frequency of pollinator visits. researchgate.net

The study of plant reproductive biology encompasses the mechanisms that lead to successful pollination and fertilization. sci-hub.seamazon.com By producing specific and conspicuous floral colors, plants can filter for certain types of pollinators whose sensory systems are tuned to those colors. researchgate.net The presence of violdelphin, and the resulting blue flower phenotype, is therefore an evolved trait that can have a direct impact on a plant's reproductive success by influencing pollinator behavior. researchgate.net Increased pollinator attraction can lead to more effective pollen transfer between individuals, which is particularly important for outcrossing species to ensure genetic diversity. sci-hub.se

Broader Significance of Polyacylated Anthocyanins as Specialized Secondary Metabolites in Plant Ecology

Polyacylated anthocyanins, including violdelphin, are a class of specialized secondary metabolites that have a broader significance in plant ecology beyond their role in pollinator attraction. oup.commetacyc.org These complex molecules are often found in plants that have evolved in more advanced families. clockss.org

One of the important ecological functions of polyacylated anthocyanins is their ability to protect plants from the damaging effects of ultraviolet (UV) radiation. researchgate.net The aromatic acyl groups, such as the p-hydroxybenzoic acid moieties in violdelphin, absorb strongly in the UV-B region of the spectrum. researchgate.net This provides a shielding effect for the plant's tissues, particularly the sensitive reproductive organs within the flower, from UV-induced damage to DNA and other cellular components. researchgate.net

Advanced Methodologies for Violdelphin Research

Isolation and Purification Techniques for Violdelphin from Plant Matrices

The initial and critical step in studying violdelphin is its extraction and purification from plant tissues. This process is often challenging due to the complexity of the plant matrix and the presence of numerous other related compounds.

Preparative Chromatographic Methodologies (HPLC, MPLC, VLC)

Preparative chromatography is a cornerstone for isolating pure violdelphin. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Vacuum Liquid Chromatography (VLC): Often used as an initial fractionation step, VLC is a simple and efficient technique for the large-scale separation of crude plant extracts. It is a form of column chromatography performed under vacuum, which helps to speed up the elution process.

Medium-Pressure Liquid Chromatography (MPLC): MPLC serves as an intermediary purification step, bridging the gap between low-pressure techniques like VLC and high-pressure methods like HPLC. uu.se It operates at moderate pressures and is capable of separating larger quantities of sample compared to analytical HPLC, making it ideal for enriching fractions containing violdelphin before final purification. uu.seresearchgate.net MPLC is often used for the crude separation of samples and can be a suitable technique for directly separating natural products to a high purity of 70–80%. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for the final purification of violdelphin, yielding highly pure compounds suitable for structural elucidation and bioactivity studies. researchgate.netgilson.com Prep-HPLC utilizes high pressure to force the mobile phase through a column packed with small particles, resulting in high-resolution separations. gilson.com Different stationary phases, such as C18, are used depending on the polarity of the target compound. nih.gov

Table 1: Comparison of Preparative Chromatographic Techniques for Violdelphin Isolation

| Technique | Primary Use | Pressure | Sample Capacity | Resolution |

|---|---|---|---|---|

| VLC | Initial crude fractionation | Low (Vacuum) | High | Low |

| MPLC | Intermediate purification/enrichment | Medium | Moderate to High | Medium |

| Prep-HPLC | Final purification | High | Low to Moderate | High |

Solid-Phase Extraction (SPE) Applications for Compound Enrichment

Solid-Phase Extraction (SPE) is a versatile and widely used technique for sample cleanup and concentration prior to chromatographic analysis. rocker.com.twthermofisher.com It is particularly useful for enriching violdelphin from complex plant extracts and removing interfering substances that could compromise the purity and yield of the final product. rocker.com.tw

The basic principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest or the impurities. The analyte is then eluted with a suitable solvent. thermofisher.com The choice of sorbent is critical and depends on the chemical properties of violdelphin and the interfering compounds. Common sorbents include silica-based materials, polymers, and ion-exchange resins. labicom.cz SPE offers several advantages, including reduced solvent consumption, higher sample throughput, and the ability to automate the process. nih.gov It is an effective method for concentrating trace amounts of compounds, making it valuable for detecting and isolating less abundant anthocyanins like violdelphin.

Spectroscopic and Mass Spectrometric Approaches for Violdelphin Structural Confirmation and Quantification

Once a pure sample of violdelphin is obtained, its chemical structure must be unequivocally confirmed, and its concentration in various samples needs to be accurately measured. Spectroscopic and mass spectrometric techniques are indispensable for these tasks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the detailed molecular structure of violdelphin. nih.gov NMR provides information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for distinguishing it from other similar anthocyanins.

Mass Spectrometry (MS): MS is used to determine the molecular weight of violdelphin with high accuracy. osti.gov Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and tandem MS (MS-MS) can provide fragmentation patterns that help in identifying the different components of the molecule, such as the aglycone and the glycosidic units. nih.govnih.gov When coupled with a separation technique like HPLC (HPLC-MS), it allows for the quantification of violdelphin in complex mixtures.

UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of violdelphin, which provides characteristic information about its color and conjugation system. nih.gov It is also a primary method for quantifying the concentration of the purified compound.

Table 2: Spectroscopic and Mass Spectrometric Techniques for Violdelphin Analysis

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation | Atomic connectivity, stereochemistry |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | Molecular formula, fragmentation patterns |

| UV-Visible Spectroscopy | Quantification, color characterization | Absorption maxima, concentration |

Biochemical Assays for Enzymatic Activity Profiling in Violdelphin Biosynthesis

Understanding how violdelphin is synthesized in plants requires studying the enzymes involved in its biosynthetic pathway. Biochemical assays are laboratory methods used to measure the activity of these enzymes. danaher.com These assays are critical for identifying the specific enzymes responsible for each step in the formation of violdelphin and for characterizing their kinetic properties. domainex.co.uk

Commonly, these assays involve incubating a purified enzyme with its substrate and then measuring the rate of product formation. danaher.com Various detection methods can be used, including spectrophotometry, fluorometry, and chromatography, to quantify the product. domainex.co.uk By performing these assays with different substrates and under various conditions, researchers can determine the substrate specificity, optimal pH and temperature, and kinetic parameters (such as Kₘ and k꜀ₐₜ) of the enzymes in the violdelphin pathway. domainex.co.uknih.gov This information is fundamental to understanding how the biosynthesis of this complex anthocyanin is regulated.

Comparative Analysis and Evolutionary Perspectives of Violdelphin

Comparative Biosynthetic Routes of Violdelphin and Related Polyacylated Anthocyanins

The biosynthesis of violdelphin, a complex polyacylated anthocyanin responsible for the blue coloration in delphinium flowers, involves a series of enzymatic modifications of the basic anthocyanin structure. nih.govnih.gov A key player in this process is p-hydroxybenzoyl-glucose (pHBG), which uniquely acts as a "Zwitter donor," providing both the glucosyl and acyl moieties for the elaboration of the anthocyanin molecule. nih.govnih.govoup.com

The biosynthetic pathway to violdelphin in Delphinium begins with the core anthocyanin, delphinidin (B77816) 3-O-rutinoside. oup.com A crucial step is the 7-O-glucosylation of this core, catalyzed by an acyl-glucose-dependent anthocyanin glucosyltransferase (AAGT). nih.gov This is followed by a sequence of acylation and glucosylation reactions at the 7-position, all utilizing pHBG as the donor molecule. nih.govoup.com Specifically, two enzymes, an acyl-glucose-dependent anthocyanin 7-O-glucoside acyltransferase (AA7G-AT) and an acyl-glucose-dependent anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) glucosyltransferase (AA7BG-GT), are involved in the step-by-step synthesis. nih.govoup.com The process involves the alternate attachment of p-hydroxybenzoyl and glucosyl groups. oup.com

Cyanodelphin , another major 7-polyacylated anthocyanin in delphiniums, is biosynthetically derived from violdelphin. capes.gov.brnih.govresearchgate.net Its formation involves the further linear conjugation of glucose and pHBA molecules to the existing structure of violdelphin, suggesting a continuation of the same enzymatic machinery. nih.govnih.gov The increase in cyanodelphin concentration in sepals often coincides with a decrease in violdelphin, supporting this precursor-product relationship. capes.gov.brnih.govresearchgate.net

In contrast, the biosynthesis of gentiodelphin , a stable blue anthocyanin found in the genus Gentiana, follows a different route. nih.govmdpi.com It starts with delphinidin 3-O-glucoside. nih.gov The pathway proceeds with a specific and ordered series of glucosylation events: first at the 3-O-position, then the 5-O-position, and finally the 3'-O-position. nih.govmdpi.com Acylation with caffeoyl groups at the 5- and 3'-linked glucosyl moieties is then catalyzed by a 5/3'-aromatic acyltransferase. mdpi.comresearchgate.net This enzyme can only acylate the 5-O-glucoside, highlighting the strict substrate specificity and ordered nature of the pathway. nih.gov

The biosynthesis of monodeacylcampanin , identified in Campanula species, is part of a pathway that also involves violdelphin as an intermediate. nih.gov The proposed pathway starts with bisdeacylplatyconin, which is then converted to violdelphin, and subsequently to monodeacylcampanin, and finally to campanin. nih.gov This indicates that the enzymatic machinery for producing violdelphin-like structures exists in Campanula, but with additional steps to create more complex polyacylated anthocyanins.

Table 1: Comparison of Biosynthetic Features of Violdelphin and Related Anthocyanins

| Feature | Violdelphin | Cyanodelphin | Gentiodelphin | Monodeacylcampanin |

|---|---|---|---|---|

| Core Anthocyanidin | Delphinidin | Delphinidin | Delphinidin | Delphinidin |

| Initial Glycosylation | 3-O-rutinoside | 3-O-rutinoside | 3-O-glucoside | 3-O-(6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl) |

| Key Donor Molecule | p-hydroxybenzoyl-glucose (pHBG) | p-hydroxybenzoyl-glucose (pHBG) | UDP-glucose, Caffeoyl-CoA | Not fully elucidated, but involves pHBG |

| Acyl Group(s) | p-hydroxybenzoic acid | p-hydroxybenzoic acid | Caffeic acid | p-hydroxybenzoic acid |

| Acylation Position(s) | 7-position side chain | 7-position side chain | 5- and 3'-position glucosyls | 7-position side chain |

| Key Enzymes | AAGT, AA7G-AT, AA7BG-GT | AAGT, AA7G-AT, AA7BG-GT | Gt5GT, Gt3'GT, Gt5/3'AT | Not fully elucidated |

| Biosynthetic Relationship | Precursor to Cyanodelphin | Derived from Violdelphin | Separate pathway from Violdelphin | Derived from Violdelphin |

| Producing Genera | Delphinium, Campanula | Delphinium | Gentiana | Campanula, Aconitum |

Interspecific Diversity and Chemodiversity of Acylated Anthocyanins Incorporating Violdelphin Structures

The structural framework of violdelphin, characterized by polyacylation at the 7-position of a delphinidin core, is a recurring theme in the generation of blue flower colors across different plant species. oup.comresearchgate.net This leads to significant interspecific diversity and chemodiversity of acylated anthocyanins.

In Delphinium species, the primary diversity is seen in the length of the polyacyl chain at the 7-position, with violdelphin and cyanodelphin being the major examples. nih.govmdpi.com The accumulation of these specific anthocyanins is dependent on the presence and activity of the necessary acyl-glucose dependent glucosyltransferases and acyltransferases, as well as the availability of the pHBG donor. oup.commdpi.com Cultivars lacking the ability to synthesize pHBG accumulate the precursor, delphinidin 3-O-rutinoside. mdpi.com

Campanula species exhibit a broader diversity of violdelphin-related structures. Blue-flowering genotypes can be categorized based on their anthocyanin composition, containing one or more compounds from a series that includes bisdeacylplatyconin, violdelphin, monodeacylcampanin, and campanin. nih.gov This suggests a stepwise elaboration of the violdelphin structure, leading to a variety of related, more complex molecules. The accumulation of these different compounds in varying proportions contributes to the range of blue hues observed in Campanula flowers. oup.com Monodeacylcampanin has also been isolated from the flowers of Aconitum, indicating the presence of a similar biosynthetic capability in this genus as well. x-mol.net

The chemodiversity of acylated anthocyanins extends beyond the direct derivatives of violdelphin. The general principle of polyacylation, particularly with aromatic acyl groups, is a widespread strategy for achieving blue coloration. frontiersin.orgnih.govresearchgate.net The number and position of these acyl groups are critical; polyacylation at the 3' or 7-position is particularly important for stable blue colors, whereas modifications at the 3- or 5-position tend to produce reddish-purple hues. frontiersin.orgnih.gov This is exemplified by the anthocyanins in Chinese bellflower (Platycodon grandiflorum), which include diacylated delphinidin derivatives with an acyl-glucosyl-acyl-glucosyl chain at the 7-O-position, similar in principle to violdelphin. nih.gov

The diversity of acylated anthocyanins is ultimately a product of the specific enzymatic toolkit of each plant species, including the types of acyltransferases and glucosyltransferases present, and the specific acyl-donors they synthesize. nih.gov For instance, while delphiniums utilize pHBG, other species might use different acyl-glucoses, leading to a wide array of structurally diverse yet functionally similar polyacylated anthocyanins. nih.gov

Phylogenetic and Evolutionary Considerations in the Development of Complex Anthocyanin Biosynthesis Pathways

The intricate, multi-step biosynthetic pathways leading to complex polyacylated anthocyanins like violdelphin are the result of a long evolutionary process involving gene duplication and functional divergence of enzymes. mdpi.com The enzymes responsible for the modification of the basic anthocyanin structure, such as glycosyltransferases (GTs) and acyltransferases (ATs), are key to this diversity. mdpi.com

Phylogenetic analyses of the enzymes involved in anthocyanin biosynthesis reveal distinct evolutionary trajectories. For example, UGTs (UDP-dependent glycosyltransferases) involved in flavonoid glycosylation can be grouped into clades with specific functions. frontiersin.orgnih.gov Clades I and II are typically involved in the common 3- and 5-O-glycosylation, while Clade III UGTs catalyze glycosylation at the 3' or 7-O-positions, a crucial step in the biosynthesis of many polyacylated anthocyanins. frontiersin.orgnih.gov The evolution of these specialized UGTs was a critical event in the development of complex anthocyanin structures.

Similarly, acyltransferases involved in anthocyanin modification belong to specific families. Serine carboxypeptidase-like (SCPL) acyltransferases, particularly those in Clade IA, are often responsible for the transfer of aromatic acyl groups to anthocyanins. frontiersin.orgnih.gov The evolution of these enzymes, with their specific substrate and positional preferences, has been a driving force in the diversification of acylated anthocyanins. frontiersin.org

The biosynthesis of violdelphin in Delphinium showcases a particularly interesting evolutionary innovation: the use of pHBG as a bifunctional "Zwitter donor" by both a glycoside hydrolase family 1 (GH1) enzyme for glucosylation and an SCPL acyltransferase for acylation. nih.govoup.commdpi.com This suggests a co-evolution of these enzymes to utilize a common, high-energy substrate, streamlining the process of polyacylation. mdpi.com

The evolution of these complex pathways is likely driven by selective pressures for specific flower colors to attract pollinators. The development of blue pigmentation through polyacylation, which stabilizes the anthocyanin molecule and shifts its color, is a recurring evolutionary theme. researchgate.netmdpi.com The structural genes of the anthocyanin pathway are often regulated by complexes of transcription factors, such as the MYB-bHLH-WD40 complex. frontiersin.org The evolution and diversification of these regulatory genes also play a significant role in the species-specific patterns of anthocyanin production. mdpi.comcas.cz Gene duplication within these transcription factor families has allowed for the evolution of new regulatory networks controlling the expression of the structural genes in a tissue-specific and developmentally-timed manner. mdpi.com

Future Directions in Violdelphin Research and Metabolic Engineering Strategies

Future research on violdelphin and related polyacylated anthocyanins is poised to delve deeper into the intricate molecular machinery governing their biosynthesis and to leverage this knowledge for biotechnological applications, particularly in the creation of novel flower colors. nih.gov

Elucidation of Complete Biosynthetic Pathways: While the key steps in violdelphin biosynthesis are known, the complete pathways for more complex derivatives like cyanodelphin and campanin, including all the involved enzymes and their precise order of action, remain to be fully characterized. nih.govnih.gov Identifying and functionally validating the remaining transferases is a key objective.

Structural and Mechanistic Studies of Enzymes: Detailed structural and mechanistic studies of the unique enzymes in the violdelphin pathway, such as the acyl-glucose-dependent glucosyltransferases (AAGTs) and acyltransferases (ATs), are crucial. vulcanchem.com Understanding the molecular basis for their substrate specificity, particularly how they recognize and utilize the "Zwitter donor" pHBG, could be achieved through protein crystallography and site-directed mutagenesis. vulcanchem.com Such studies could reveal why, for example, only pHBA is used in delphinium anthocyanins despite the in vitro ability of the enzymes to recognize other acyl donors. nih.gov

Metabolic Engineering for Novel Flower Colors: A major goal is to use the genes from the violdelphin pathway to engineer blue flowers in commercially important ornamental plants like roses and chrysanthemums, which naturally lack the ability to produce delphinidin-based blue pigments. oup.comjst.go.jp This involves not only introducing the gene for flavonoid 3',5'-hydroxylase (F3'5'H) to produce the delphinidin core, but also the genes for the specific glycosyltransferases and acyltransferases required for polyacylation. jst.go.jp

Strategies for Metabolic Engineering would include:

Pathway Reconstruction: Introducing the entire set of genes required for violdelphin or cyanodelphin synthesis into a target plant. This includes the gene for the UGT that produces pHBG, and the specific AAGTs and ATs for the 7-position polyacylation. oup.comoup.com

Enzyme Engineering: Using techniques like directed evolution to modify the substrate specificity or improve the catalytic efficiency of the biosynthetic enzymes. vulcanchem.com This could allow for the use of endogenous substrates in the host plant or the creation of entirely new anthocyanin structures.

Optimization of Gene Expression: Employing systems metabolic engineering approaches to ensure the optimal expression of introduced genes and the sufficient supply of precursors. rsc.org This involves using strong, tissue-specific promoters and potentially down-regulating competing metabolic pathways. dovepress.comnih.gov

By combining further fundamental research with advanced metabolic engineering strategies, the potential to manipulate and create novel, stable blue hues in a wide range of plants is a significant and attainable future direction. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What established analytical techniques are recommended for identifying Violdelphin in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise separation and identification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical. Include purity validation via UV-Vis spectroscopy at 580–620 nm (typical anthocyanin absorbance) and compare retention times with authenticated standards .

Q. How can researchers optimize Violdelphin synthesis to achieve high-purity yields?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like pH (3.0–6.0), temperature (20–60°C), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and isolate via preparative HPLC. Validate purity using HPLC-DAD (diode array detection) and quantify yield gravimetrically . For plant-derived extraction, use acidified methanol (0.1% HCl) with maceration, followed by solid-phase extraction (SPE) to remove polysaccharides .

Q. What protocols ensure reproducible quantification of Violdelphin in plant tissues?

- Methodological Answer : Standardize sample preparation by freeze-drying tissues, homogenizing in liquid nitrogen, and extracting with 70% aqueous methanol containing 0.1% formic acid. Use external calibration curves with pure Violdelphin (≥95% purity) and correct for matrix effects via standard addition methods. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥3 and ≥10, respectively) .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in Violdelphin’s reported stability under varying pH conditions?

- Methodological Answer : Conduct systematic stability studies using buffered solutions (pH 2.0–8.0) under controlled light/temperature. Monitor degradation kinetics via UV-Vis spectroscopy and LC-MS to identify breakdown products (e.g., chalcone or quinoidal forms). Apply Arrhenius equation to model shelf-life at different temperatures and validate with accelerated stability testing (40°C/75% RH) . For conflicting data, perform meta-analysis of existing studies to identify confounding variables (e.g., light exposure, metal ion contamination) .

Q. What advanced methodologies are suitable for elucidating Violdelphin’s interaction mechanisms with cellular receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry. For in silico studies, perform molecular docking with receptors (e.g., TLR4 or Nrf2) using AutoDock Vina, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions via mutagenesis assays (e.g., site-directed mutagenesis of receptor binding pockets) .

Q. How can researchers reconcile discrepancies in Violdelphin’s antioxidant capacity across different assay systems (e.g., DPPH vs. ORAC)?

- Methodological Answer : Compare assay conditions (pH, solvent, radical source) and standardize protocols using Trolox equivalents. Perform multivariate analysis (PCA or PLS regression) to identify dominant variables affecting results. Cross-validate findings with in-cell assays (e.g., ROS detection in HepG2 cells using DCFH-DA) to contextualize biological relevance .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Violdelphin’s bioactivity studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For transcriptomics/proteomics data, apply pathway enrichment analysis (KEGG, GO) and false discovery rate (FDR) correction .

Q. How should researchers validate Violdelphin’s hypothesized role in gene regulation using omics datasets?

- Methodological Answer : Integrate RNA-Seq and ChIP-Seq data to identify differentially expressed genes (DEGs) and transcription factor binding sites. Use qRT-PCR for target validation (e.g., anthocyanin biosynthesis genes like ANS or UFGT). For CRISPR/Cas9 knockout models, measure downstream metabolite levels via LC-MS .

Ethical & Reproducibility Considerations

Q. What measures ensure ethical compliance and reproducibility in Violdelphin research involving animal models?

- Methodological Answer : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample-size justification (power analysis). Publish raw data (e.g., LC-MS chromatograms, NMR spectra) in repositories like Zenodo. For in vivo studies, obtain ethics approval (IACUC) and report housing conditions (diet, light cycles) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.